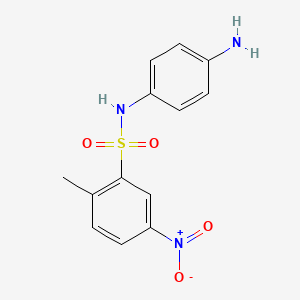

N-(4-aminophenyl)-2-methyl-5-nitrobenzene-1-sulfonamide

Description

N-(4-aminophenyl)-2-methyl-5-nitrobenzene-1-sulfonamide (CID 3852344) is a sulfonamide derivative with the molecular formula C₁₃H₁₃N₃O₄S . Its structure features a 2-methyl-5-nitrobenzenesulfonyl group linked to a 4-aminophenyl moiety. The nitro group at the 5-position and the methyl group at the 2-position contribute to its electronic and steric properties, distinguishing it from other sulfonamides . This compound has been cataloged by suppliers but is currently discontinued .

Structure

3D Structure

Properties

IUPAC Name |

N-(4-aminophenyl)-2-methyl-5-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4S/c1-9-2-7-12(16(17)18)8-13(9)21(19,20)15-11-5-3-10(14)4-6-11/h2-8,15H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POKPHEDBFKATIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801219064 | |

| Record name | N-(4-Aminophenyl)-2-methyl-5-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801219064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

377769-52-3 | |

| Record name | N-(4-Aminophenyl)-2-methyl-5-nitrobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=377769-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Aminophenyl)-2-methyl-5-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801219064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-aminophenyl)-2-methyl-5-nitrobenzene-1-sulfonamide typically involves the following steps:

Sulfonation: The sulfonamide group is introduced by reacting the nitrobenzene derivative with chlorosulfonic acid, followed by neutralization with ammonia to form the sulfonamide.

Amination: The final step involves the reduction of the nitro group to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Types of Reactions:

Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder or catalytic hydrogenation.

Substitution: The amino group can undergo electrophilic substitution reactions, such as acylation or alkylation, to form various derivatives.

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

Common Reagents and Conditions:

Reducing Agents: Iron powder, catalytic hydrogenation.

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products:

Reduction Products: N-(4-aminophenyl)-2-methyl-5-nitrobenzene-1-sulfonamide.

Substitution Products: Various acylated or alkylated derivatives.

Oxidation Products: Nitroso or nitro derivatives.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Properties

The compound is primarily recognized for its antibacterial activity. It functions as a competitive inhibitor of para-aminobenzoic acid (PABA), essential for bacterial folate synthesis. By inhibiting the enzyme dihydropteroate synthase, it disrupts folate production, thereby hindering bacterial growth and replication .

Potential Anticancer Activity

Recent studies suggest that sulfonamides may also possess anticancer properties. The structural modifications of N-(4-aminophenyl)-2-methyl-5-nitrobenzene-1-sulfonamide could lead to enhanced efficacy against various cancer cell lines .

Biological Research

Enzyme Inhibition Studies

The compound has been employed in studies focusing on enzyme inhibition. Its ability to mimic PABA allows researchers to investigate interactions with bacterial enzymes, providing insights into the mechanisms of antibiotic resistance and potential therapeutic targets.

Antiviral Applications

Emerging research indicates that sulfonamides may exhibit antiviral properties. For instance, derivatives of sulfonamides have shown effectiveness against viruses such as Dengue and Zika, suggesting potential applications for N-(4-aminophenyl)-2-methyl-5-nitrobenzene-1-sulfonamide in antiviral drug development .

Industrial Applications

Synthesis of Dyes and Pigments

In addition to its pharmaceutical applications, this compound can be utilized in the synthesis of dyes and pigments due to its unique chemical properties. The sulfonamide group enhances solubility and stability in various formulations.

Case Study 1: Antibacterial Efficacy

In a study examining the antibacterial efficacy of various sulfonamides, N-(4-aminophenyl)-2-methyl-5-nitrobenzene-1-sulfonamide demonstrated significant inhibitory effects against multiple strains of bacteria, including resistant strains. The findings support its potential as a lead compound for developing new antibiotics.

Case Study 2: Antiviral Activity

Research investigating the antiviral properties of sulfonamide derivatives indicated that N-(4-aminophenyl)-2-methyl-5-nitrobenzene-1-sulfonamide exhibited promising activity against the Zika virus, outperforming standard antiviral treatments in vitro. This highlights its potential for further development as an antiviral agent.

Mechanism of Action

The mechanism of action of N-(4-aminophenyl)-2-methyl-5-nitrobenzene-1-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, an essential nutrient for bacterial growth, leading to the inhibition of bacterial proliferation.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological and physicochemical properties of sulfonamides are heavily influenced by substituents on the aromatic rings. Below is a comparative analysis of key analogs:

Key Observations :

- Steric Effects: The 2-methyl group in the target compound introduces moderate steric hindrance, which may limit rotational freedom compared to unsubstituted analogs like N-(4-aminophenyl)-4-methylbenzenesulfonamide .

- Hydrogen Bonding : The -NH₂ group in the target compound and analogs (e.g., ) enables hydrogen bonding, influencing crystal packing and solubility .

Crystallographic and Conformational Differences

- N-(4-Aminophenyl)-4-methylbenzenesulfonamide: Exhibits a V-shaped conformation with a 45.86° dihedral angle between aromatic rings; hydrogen bonding forms 3D networks .

- Nitro-Substituted Analog (Target) : The nitro group likely increases planarity and rigidity compared to methyl-substituted analogs, altering packing efficiency and solubility.

Biological Activity

N-(4-aminophenyl)-2-methyl-5-nitrobenzene-1-sulfonamide, commonly referred to as a sulfonamide compound, has garnered attention for its biological activity, particularly in antimicrobial applications. This article explores its mechanism of action, biological interactions, and potential therapeutic applications based on diverse research findings.

N-(4-aminophenyl)-2-methyl-5-nitrobenzene-1-sulfonamide primarily acts as an antibacterial agent . Its mechanism involves:

- Inhibition of Folic Acid Synthesis : The compound acts as a competitive inhibitor of para-aminobenzoic acid (PABA), essential for bacterial folate synthesis. By binding to the enzyme dihydropteroate synthase, it disrupts folate production, which is crucial for bacterial growth and replication.

Biological Activity and Applications

Research has demonstrated various biological activities associated with this sulfonamide compound:

Antimicrobial Activity

N-(4-aminophenyl)-2-methyl-5-nitrobenzene-1-sulfonamide exhibits significant antimicrobial properties. Studies indicate that it effectively inhibits bacterial growth by interfering with folic acid synthesis, similar to other sulfonamides like sulfanilamide.

Antiparasitic Properties

In addition to its antibacterial effects, some studies have explored the compound's potential against parasitic infections. For instance, derivatives of sulfonamides have shown activity against malaria and trypanosomiasis .

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds highlights the unique aspects of N-(4-aminophenyl)-2-methyl-5-nitrobenzene-1-sulfonamide:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Sulfanilamide | Basic structure similar to N-(4-amino...) | First synthetic antibacterial agent |

| Sulfamethoxazole | Contains a methoxy group | Broader spectrum of antimicrobial activity |

| Sulfadiazine | Features a pyrimidine ring | Primarily used in veterinary medicine |

The distinct nitro and methyl substitutions in N-(4-aminophenyl)-2-methyl-5-nitrobenzene-1-sulfonamide may enhance its biological activity compared to other sulfonamides, allowing for targeted modifications that could improve therapeutic profiles.

Case Studies and Research Findings

Several studies have reported on the biological activity of sulfonamides, including N-(4-aminophenyl)-2-methyl-5-nitrobenzene-1-sulfonamide:

- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited various bacterial strains in vitro, showcasing its potential as a therapeutic agent against infections caused by resistant bacteria.

- In Vivo Studies : Animal models have been used to assess the efficacy of sulfonamides in treating infections. Results indicated that compounds like N-(4-aminophenyl)-2-methyl-5-nitrobenzene-1-sulfonamide could reduce infection rates significantly compared to control groups .

- Molecular Docking Studies : Computational studies have provided insights into the binding affinity of this compound with bacterial enzymes involved in folate synthesis. These findings support its potential as a lead compound for further drug development .

Q & A

Q. What are the key steps and considerations in synthesizing N-(4-aminophenyl)-2-methyl-5-nitrobenzene-1-sulfonamide?

The synthesis typically involves reacting 2-methyl-5-nitrobenzenesulfonyl chloride with 4-aminophenylamine (aniline derivative) under controlled conditions. A base such as triethylamine or pyridine is essential to neutralize HCl generated during the sulfonamide bond formation. Reaction solvents (e.g., dichloromethane or THF) must be anhydrous to avoid hydrolysis. Post-synthesis purification via recrystallization or column chromatography ensures high purity .

Q. How can researchers confirm the structural integrity of this compound experimentally?

Structural validation relies on spectroscopic techniques:

- NMR : and NMR identify proton environments (e.g., aromatic protons, methyl groups) and confirm substitution patterns.

- IR : Absorption bands for sulfonamide (S=O at ~1350–1150 cm) and nitro groups (~1520–1350 cm) are critical.

- Mass Spectrometry : High-resolution MS verifies molecular weight and fragmentation patterns. Contradictions in spectral data should prompt re-evaluation of reaction conditions or purity .

Q. What are the primary research applications of this sulfonamide derivative?

This compound serves as:

- A building block for synthesizing complex molecules (e.g., heterocyclic compounds with potential bioactivity).

- A probe in biochemical assays due to its nitro and sulfonamide groups, which may interact with enzymes or receptors.

- A candidate for studying structure-activity relationships (SAR) in medicinal chemistry .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of the nitro and sulfonamide groups in this compound?

The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution reactions to specific positions on the benzene ring. The sulfonamide moiety participates in hydrogen bonding, influencing solubility and interactions with biological targets. Computational studies (DFT) can model electron density distribution to predict reactivity .

Q. How can researchers optimize reaction yields for large-scale synthesis?

Key strategies include:

- Temperature control : Maintaining 0–5°C during sulfonation minimizes side reactions.

- Molar ratios : A 1.2:1 excess of sulfonyl chloride to amine improves conversion.

- Catalysis : Lewis acids (e.g., ZnCl) may accelerate sulfonamide formation. Process optimization via Design of Experiments (DoE) is recommended to balance variables .

Q. How should discrepancies in spectroscopic data (e.g., unexpected NMR shifts) be resolved?

Contradictions may arise from:

- Tautomerism : The sulfonamide group can exhibit resonance structures, altering chemical shifts.

- Impurities : Trace solvents or byproducts require re-purification.

- Solvent effects : Deuterated solvents (e.g., DMSO-d) can influence peak splitting. Cross-validation with X-ray crystallography (if crystalline) or 2D NMR (e.g., HSQC, HMBC) resolves ambiguities .

Q. What methodologies are used to evaluate the biological activity of this compound?

- Enzyme inhibition assays : Measure IC values against target enzymes (e.g., carbonic anhydrase).

- Cellular assays : Test cytotoxicity (via MTT assay) or antiproliferative effects in cancer cell lines.

- Molecular docking : Predict binding modes to proteins using software like AutoDock Vina. Studies on structurally similar sulfonamides highlight antimicrobial and anticancer potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.